5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
Overview
Description
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole is a heterocyclic compound that features both bromine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole typically involves the reaction of 5-bromopyridine-3-carboxylic acid with 2-bromoethylamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the oxazole ring. The reaction conditions usually require heating and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Industrial Applications: The compound can be used in the synthesis of other chemicals and materials, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atoms in the compound can participate in halogen bonding, which can influence its binding affinity and specificity. Additionally, the oxazole ring can interact with various biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloroethyl)-3-(5-chloropyridin-3-yl)-1,2-oxazole: Similar structure but with chlorine atoms instead of bromine.
5-(2-Fluoroethyl)-3-(5-fluoropyridin-3-yl)-1,2-oxazole: Similar structure but with fluorine atoms instead of bromine.
5-(2-Iodoethyl)-3-(5-iodopyridin-3-yl)-1,2-oxazole: Similar structure but with iodine atoms instead of bromine.
Uniqueness
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O/c11-2-1-9-4-10(14-15-9)7-3-8(12)6-13-5-7/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQYDPSRPKWFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NOC(=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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